Dihydro Idebenone 4-O-Sulfate Potassium Salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Idebenone 4-O-Sulfate Potassium Salt involves the sulfation of dihydro idebenone. The process typically includes the following steps:
Sulfation Reaction: Dihydro idebenone is reacted with a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid to introduce the sulfate group.
Neutralization: The resulting product is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfation: Large quantities of dihydro idebenone are sulfated using industrial-grade sulfating agents.
Purification: The crude product is purified through crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dihydro Idebenone 4-O-Sulfate Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form idebenone derivatives.
Reduction: Reduction reactions can convert it back to dihydro idebenone.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Idebenone derivatives with varying degrees of oxidation.
Reduction Products: Dihydro idebenone.
Substitution Products: Compounds with different functional groups replacing the sulfate group.
Scientific Research Applications
Dihydro Idebenone 4-O-Sulfate Potassium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and mitochondrial disorders.
Industry: Utilized in the development of new pharmaceuticals and cosmetic products.
Mechanism of Action
The mechanism of action of Dihydro Idebenone 4-O-Sulfate Potassium Salt involves its antioxidant properties. It acts by:
Scavenging Free Radicals: Neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cells.
Molecular Targets: Interacting with mitochondrial membranes to enhance cellular energy production.
Pathways Involved: Modulating signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Idebenone: The parent compound, known for its antioxidant properties.
Coenzyme Q10: A naturally occurring antioxidant with similar functions.
Ubiquinone: Another analog of coenzyme Q10 with comparable effects.
Uniqueness
Dihydro Idebenone 4-O-Sulfate Potassium Salt is unique due to its enhanced solubility and stability compared to idebenone. The sulfate group increases its water solubility, making it more suitable for certain applications .
Properties
Molecular Formula |
C19H31KO8S |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
potassium;[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenyl] sulfate |
InChI |
InChI=1S/C19H32O8S.K/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)16(21)18(25-2)19(26-3)17(14)27-28(22,23)24;/h20-21H,4-13H2,1-3H3,(H,22,23,24);/q;+1/p-1 |
InChI Key |
UPNAYYYOEBQJRZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=C(C(=C1OS(=O)(=O)[O-])OC)OC)O)CCCCCCCCCCO.[K+] |
Origin of Product |
United States |
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